REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2([CH2:17][NH2:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[O:19]1[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=2[CH:21]=[C:20]1[C:28](Cl)=[O:29].C(N(CC)CC)C>O1CCOCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2([CH2:17][NH:18][C:28]([C:20]3[O:19][C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=4[CH:21]=3)=[O:29])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
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Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1(CCCCC1)CN
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(=O)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
312 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
redissolved in dichloromethane
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Type
|
EXTRACTION
|
Details
|
extracted with 1M hydrochloric acid, 1M sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1(CCCCC1)CNC(=O)C=1OC2=C(C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.496 mmol | |
AMOUNT: MASS | 195 mg | |
YIELD: PERCENTYIELD | 44.2% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |